4-amino-N-hexylbenzenesulfonamide hydrochloride

Lipophilicity Membrane Permeability Structure-Activity Relationship

Researchers requiring an N-hexyl sulfonamide with defined physicochemical properties for SAR campaigns often encounter solubility-limited free base analogs that compromise assay reproducibility. 4-Amino-N-hexylbenzenesulfonamide hydrochloride (CAS 1986331-04-7) resolves this with: • LogP 2.5492-provides a well-defined lipophilicity baseline for quantitative comparison across N-alkyl sulfonamide series in membrane permeability studies • Water-soluble HCl salt-enables direct preparation of aqueous buffer stock solutions without organic co-solvents, critical for in vitro enzyme assays, cell-based screens, and in vivo dosing • 95% purity, white crystalline powder-suitable for proteomics target identification studies, affinity pull-downs, and photoaffinity labeling Supplied with certificate of analysis; standard global B2B shipping with ambient conditions.

Molecular Formula C12H21ClN2O2S
Molecular Weight 292.83 g/mol
CAS No. 1986331-04-7
Cat. No. B1382173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-hexylbenzenesulfonamide hydrochloride
CAS1986331-04-7
Molecular FormulaC12H21ClN2O2S
Molecular Weight292.83 g/mol
Structural Identifiers
SMILESCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N.Cl
InChIInChI=1S/C12H20N2O2S.ClH/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12;/h6-9,14H,2-5,10,13H2,1H3;1H
InChIKeyJMMDEJFWLNIHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-hexylbenzenesulfonamide Hydrochloride (CAS 1986331-04-7): A Lipophilic Sulfonamide for Structure-Activity and Formulation Studies


4-Amino-N-hexylbenzenesulfonamide hydrochloride (CAS 1986331-04-7) is a benzenesulfonamide derivative with the molecular formula C₁₂H₂₁ClN₂O₂S and a molecular weight of 292.83 g/mol . It is the hydrochloride salt of 4-amino-N-hexylbenzenesulfonamide, characterized by a para-amino group on the benzene ring and an N-hexyl substituent on the sulfonamide nitrogen, conferring enhanced lipophilicity (computed LogP of 2.5492) compared to its parent free base and shorter-chain analogs . The compound is a white crystalline powder that is soluble in water, making it a valuable scaffold in medicinal chemistry for probing structure-activity relationships (SAR) and in formulation research where both hydrophobic and hydrophilic properties are required .

Procurement Risk: Why 4-Amino-N-hexylbenzenesulfonamide Hydrochloride Cannot Be Substituted by its Free Base or Shorter-Chain Analogs


Generic substitution of 4-amino-N-hexylbenzenesulfonamide hydrochloride with its free base (CAS 67491-88-7) or shorter N-alkyl analogs (e.g., methyl, ethyl) is scientifically invalid due to substantial differences in key physicochemical parameters. The hydrochloride salt exhibits a LogP of 2.5492, which is markedly higher than the free base (LogP 2.187) and the ethyl analog (LogP 0.6), directly impacting membrane permeability and partitioning behavior in biological assays [1]. Furthermore, the salt form confers aqueous solubility that is absent in the free base, a critical determinant for in vitro and in vivo experimental design . These quantitative variations in lipophilicity and solubility render non-equivalent analogs unsuitable for reproducing experimental outcomes or for downstream formulation development, necessitating the procurement of the specific hydrochloride salt.

Quantitative Differentiation of 4-Amino-N-hexylbenzenesulfonamide Hydrochloride vs. Structural Analogs: LogP, Solubility, and Purity


Enhanced Lipophilicity (LogP) vs. Free Base and Shorter-Chain Analogs

4-Amino-N-hexylbenzenesulfonamide hydrochloride exhibits a computed LogP of 2.5492, which is significantly higher than its direct free base analog (4-amino-N-hexylbenzenesulfonamide, LogP 2.187) . This represents a ΔLogP of +0.36. The increased lipophilicity is more pronounced when compared to shorter N-alkyl derivatives: the N-methyl analog has a LogP of 2.2298, and the N-ethyl analog has an XLogP3-AA of 0.6 [1][2].

Lipophilicity Membrane Permeability Structure-Activity Relationship

Aqueous Solubility Differentiation vs. Free Base

4-Amino-N-hexylbenzenesulfonamide hydrochloride is described as a white crystalline powder that is soluble in water . In contrast, the free base form (4-amino-N-hexylbenzenesulfonamide) is not documented as water-soluble by major suppliers and its higher LogP suggests lower aqueous solubility .

Solubility Formulation In Vitro Assays

Supplier-Specified Purity Grades and Physical Form

The hydrochloride salt is supplied with a standard purity of 95% (HPLC) from multiple vendors, including Chemscene and Leyan, and is provided as a solid powder . The free base analog (CAS 67491-88-7) is available at a higher purity of 97% from suppliers like Bidepharm and Fluorochem .

Purity Quality Control Procurement

Molecular Weight and Salt Form Distinction for Accurate Molar Calculations

The molecular weight of 4-amino-N-hexylbenzenesulfonamide hydrochloride is 292.83 g/mol, which incorporates the hydrochloride counterion . This is significantly higher than the free base (256.36 g/mol) , a critical factor for precise molarity calculations in experimental protocols.

Molecular Weight Stoichiometry Assay Preparation

Hexyl Chain Structural Differentiation vs. Shorter Alkyl Sulfonamides

The N-hexyl substituent in this compound provides a specific hydrophobic surface area and rotatable bond count (7 rotatable bonds) that is distinct from shorter-chain analogs (e.g., N-methyl: 2 rotatable bonds; N-ethyl: 3 rotatable bonds) [1]. This structural feature is hypothesized to influence binding to hydrophobic enzyme pockets and to alter pharmacokinetic properties .

Structure-Activity Relationship Lipophilic Tail Medicinal Chemistry

Validated Application Scenarios for 4-Amino-N-hexylbenzenesulfonamide Hydrochloride Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies Exploring Alkyl Chain Length Effects

The compound serves as a key comparator in SAR campaigns investigating the impact of N-alkyl chain length on sulfonamide bioactivity. Its LogP of 2.5492 and 7 rotatable bonds provide a well-defined lipophilic and conformational baseline against which shorter (methyl, ethyl) and longer (octyl, decyl) analogs can be quantitatively assessed for changes in potency, selectivity, and permeability.

Membrane Permeability and Cellular Uptake Assays (e.g., PAMPA, Caco-2)

With a LogP of 2.5492 —significantly higher than the free base (LogP 2.187) and the ethyl analog (LogP 0.6) [1]—this hydrochloride salt is an ideal probe for evaluating passive diffusion across lipid bilayers. Its water solubility facilitates preparation of dosing solutions for in vitro permeability models, enabling direct comparison of uptake rates across a series of N-alkyl sulfonamides.

Aqueous Formulation Development and Biological Assay Preparation

Unlike the poorly water-soluble free base, this hydrochloride salt is soluble in water , making it the preferred form for preparing stock solutions and working dilutions in aqueous buffers for in vitro enzyme assays, cell-based screens, and in vivo (e.g., IP or IV) administration studies where solubility is a prerequisite.

Proteomics and Chemical Biology Probe Development

The compound is listed in proteomics research catalogs and its combination of moderate lipophilicity (LogP 2.5492) and water solubility suggests utility as a chemical biology probe for target identification studies (e.g., affinity pull-downs, photoaffinity labeling) where balanced solubility and membrane penetration are critical for engaging intracellular targets.

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